molecular formula C20H18BrN3O3 B14952616 N-(3-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(3-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B14952616
M. Wt: 428.3 g/mol
InChI Key: NOMZCVJASCXOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzaldehydes with benzylamines, followed by cyclization and functional group modifications . The reaction conditions often include the use of molecular iodine as a catalyst and oxygen as an oxidant, making the process green and economical .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound’s dioxo groups and ethyl substituent participate in redox reactions:

  • Oxidation : Treatment with potassium permanganate (KMnO4KMnO_4) under acidic conditions selectively oxidizes the ethyl group to a carboxylic acid, forming a derivative with enhanced polarity.

  • Reduction : Lithium aluminum hydride (LiAlH4LiAlH_4) reduces the lactam carbonyl groups (1,5-dioxo) to secondary alcohols, generating a tetracyclic diol intermediate.

Reaction TypeReagent/ConditionsProductYieldReference
OxidationKMnO4KMnO_4, H2SO4H_2SO_4Carboxylic acid derivative~60%
ReductionLiAlH4LiAlH_4, THF, 0°C1,5-Diol derivative~75%

Nucleophilic Aromatic Substitution

The 3-bromophenyl group undergoes substitution reactions with nucleophiles:

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids replaces the bromine atom, enabling biaryl functionalization. This reaction is pivotal for structure-activity relationship (SAR) studies in medicinal chemistry.

  • Hydrolysis : Under basic conditions (NaOHNaOH, H2O/EtOHH_2O/\text{EtOH}), the carboxamide group hydrolyzes to a carboxylic acid, altering solubility and bioavailability.

Cyclocondensation and Ring-Opening

The tetrahydropyrroloquinazoline core participates in cyclocondensation cascades:

  • Base-Induced Rearrangements : Treatment with tt-BuOK (2–6 equiv) triggers ring-opening at the N–N bond, followed by reclosure to form benzisothiazole or benzothiazine derivatives, depending on base stoichiometry . This reactivity mirrors diaza- -Wittig rearrangements observed in structurally analogous systems .

Catalytic Functionalization

Heterogeneous catalysts like Amberlyst® 15 facilitate solvent-free functionalization:

  • Cyclocondensation : Ethyl levulinate reacts with anthranilamide derivatives under mechanochemical activation to form tricyclic products . While not directly tested on this compound, similar conditions are applicable for modifying the quinazoline core .

Biological Interactions

The compound’s mechanism of action involves tubulin binding , inhibiting polymerization and inducing apoptosis in cancer cells. This interaction is mediated by hydrogen bonding between the carboxamide group and tubulin’s β-subunit.

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ=254 nm\lambda = 254\ \text{nm}) cleaves the bromophenyl group, forming quinazoline-derived radicals.

  • Thermal Stability : Decomposes at >200C>200^\circ \text{C}, releasing CO2CO_2 and NH3NH_3 as detected by TGA-MS.

Synthetic Optimization

Modern techniques enhance reaction efficiency:

  • Continuous Flow Reactors : Improve yield (up to 85%) in redox reactions by minimizing side products.

  • Green Chemistry : Solvent-free mechanochemical methods reduce waste and energy consumption .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation . The compound’s antibacterial properties could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Biological Activity

N-(3-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a bromophenyl group and a tetrahydropyrroloquinazoline moiety. Its molecular formula and weight are significant for understanding its interactions in biological systems.

PropertyValue
Molecular FormulaC17H16BrN3O3
Molecular Weight396.23 g/mol

Anticancer Activity

Research has indicated that compounds with similar structures exhibit potent anticancer properties. For instance, quinazoline derivatives have been shown to inhibit various kinases involved in cancer progression. A study highlighted that derivatives related to quinazoline can induce apoptosis and arrest the cell cycle in cancer cell lines such as MCF-7 at specific concentrations .

Case Study: Aurora Kinase Inhibition
A notable study on quinazoline derivatives demonstrated their effectiveness as selective inhibitors of Aurora kinases, which are critical for cell division. The compound's structural features allow it to bind effectively to the active site of these kinases, leading to significant anticancer activity .

Anti-inflammatory Properties

Quinazolines, including derivatives of this compound, have also been investigated for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes like TNF-alpha in various cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets:

  • Kinase Inhibition : The compound likely inhibits key kinases involved in cancer cell proliferation and survival.
  • Apoptosis Induction : It promotes programmed cell death through various pathways.
  • Cell Cycle Arrest : The compound can halt the cell cycle at specific phases, preventing further cell division.

Research Findings

Recent studies have provided insights into the efficacy and mechanism of action of related compounds:

  • Molecular Docking Studies : These studies show that the compound binds effectively within the active sites of target proteins, suggesting potential for further optimization in drug design .
  • Cytotoxicity Evaluations : Various quinazoline derivatives have been tested for their cytotoxic effects on different cancer cell lines. Results indicate significant inhibition of cell growth at low micromolar concentrations .

Properties

Molecular Formula

C20H18BrN3O3

Molecular Weight

428.3 g/mol

IUPAC Name

N-(3-bromophenyl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C20H18BrN3O3/c1-2-23-18(26)15-8-3-4-9-16(15)24-17(25)10-11-20(23,24)19(27)22-14-7-5-6-13(21)12-14/h3-9,12H,2,10-11H2,1H3,(H,22,27)

InChI Key

NOMZCVJASCXOAS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.